[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid

Lipoxygenase Inhibition Anti-inflammatory Assays Enzymology

This specific pyrrolidine-tetrazole-acetic acid scaffold is non-fungible; substitution of the 5-(pyrrolidin-1-ylmethyl) motif dramatically shifts biological activity, making this compound an essential, structurally precise building block. It offers three orthogonal handles (tertiary amine, tetrazole, carboxylic acid) for efficient DOS library derivatization, with predicted pKa 2.57 ensuring robust amide coupling. Validated as inactive in 5-LOX assays at 100 µM, it serves as an ideal negative control to rule out false-positive assay interference. Procure this exact chemotype to avoid project failure caused by generic analog substitution.

Molecular Formula C8H14ClN5O2
Molecular Weight 247.68
CAS No. 933754-87-1
Cat. No. B2577433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid
CAS933754-87-1
Molecular FormulaC8H14ClN5O2
Molecular Weight247.68
Structural Identifiers
SMILESC1CCN(C1)CC2=NN=NN2CC(=O)O
InChIInChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15)
InChIKeyFVOBQCIWGXNKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid (CAS 933754-87-1) for Research


[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid, also cataloged as 2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid, is a heterocyclic building block that integrates a pyrrolidine ring, a 1,5-disubstituted tetrazole core, and a terminal carboxylic acid group. Its hydrochloride salt form (CAS 933754-87-1) is the most common commercially available variant . Predicted physicochemical properties include a boiling point of 477.1 ± 38.0 °C, a density of 1.56 ± 0.1 g/cm³, and a pKa of 2.57 ± 0.10 . As a tetrazole-acetic acid derivative, this compound belongs to a class frequently investigated for aldose reductase inhibition [1] and lipoxygenase modulation [2], making it a relevant scaffold for medicinal chemistry and targeted library synthesis.

Evaluating [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid Substitution Risks


In procurement workflows for drug discovery and chemical biology, the assumption that any pyrrolidine-tetrazole or tetrazole-acetic acid derivative can be functionally interchanged is a documented source of project failure. Substitution of the pyrrolidin-1-ylmethyl moiety at the tetrazole 5-position with simpler groups (e.g., phenyl or thienyl) in tetrazoleacetic acid derivatives results in significant shifts in aldose reductase inhibitory potency [1]. Similarly, alteration of the N-alkyl substituent on the tetrazole ring can dramatically change binding affinity for targets like lipoxygenase [2]. Therefore, the precise combination of the pyrrolidin-1-ylmethyl group and the acetic acid functionality in this specific compound represents a non-fungible chemical space that cannot be assumed to be replaceable by a generic, in-class analog without confirmatory experimental validation.

Quantitative Performance Benchmarks for [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid Procurement


Comparative 5-Lipoxygenase Inhibition: [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid vs. Other Tetrazole Scaffolds

In a direct enzymatic assay for 5-lipoxygenase inhibition using rat basophilic leukemia-1 (RBL-1) cells, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid exhibited no significant activity (NS) at a screening concentration of 100 µM [1]. This lack of activity is a critical data point when compared to a structurally distinct tetrazole derivative, CHEMBL1270704, which demonstrated potent inhibition of human 15-lipoxygenase-1 with a Ki of 22 nM [2]. While this establishes that not all tetrazole-acetic acid derivatives share a common polypharmacology, it also underscores that this specific compound's activity profile is characterized by low affinity for 5-LOX, which may be a desirable trait in assays seeking to avoid LOX pathway interference. Class-level inference suggests that the specific pyrrolidine substitution pattern in this compound dictates a distinct selectivity profile compared to active-site directed LOX inhibitors.

Lipoxygenase Inhibition Anti-inflammatory Assays Enzymology

Predicted pKa and Solubility Profile of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid vs. Tetrazole Bioisosteres

The predicted pKa of the carboxylic acid group in [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is 2.57 ± 0.10 . This is significantly more acidic than the typical pKa of the tetrazole NH in unsubstituted tetrazoles (which is ~4.89) [1]. This ~2.3 log unit difference in acidity directly impacts the compound's ionization state at physiological pH (7.4), where it will be predominantly ionized (carboxylate anion). In contrast, the tetrazole ring of a simple 5-substituted-1H-tetrazole would be partially protonated at pH 7.4. The higher charge state of this compound can enhance aqueous solubility and influence its recognition by organic anion transporters (OATPs), a mechanism exploited by liver-targeted drugs like MK-8245 [1].

Physicochemical Properties Bioisostere Analysis Pre-formulation

Pyrrolidine-Tetrazole Linkage: Differentiating [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid from Directly-Linked Analogs

The methylene spacer between the pyrrolidine ring and the tetrazole core in [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid constitutes a key structural differentiator from compounds where the pyrrolidine is directly N-linked to the tetrazole (e.g., 5-(pyrrolidin-1-yl)-2H-tetrazole-2-acetic acid, CAS 374822-49-8). This methylene bridge introduces an additional degree of conformational freedom, altering the spatial orientation of the basic pyrrolidine nitrogen relative to the acidic tetrazole-acetic acid moiety [1]. While no direct head-to-head biological comparison for these specific analogs is available, SAR studies on related tetrazoleacetic acid derivatives demonstrate that modifications at the 5-position—including alkyl chain length and heteroatom substitution—can shift aldose reductase inhibitory activity from weak to highly potent [2].

Medicinal Chemistry Structure-Activity Relationship Synthetic Strategy

Optimized Research and Industrial Application Scenarios for [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic Acid


Building a Diversity-Oriented Synthesis (DOS) Library with a Unique Pyrrolidine-Tetrazole Scaffold

The combination of a tertiary amine (pyrrolidine), a bioisosteric tetrazole ring, and a carboxylic acid handle makes [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid an ideal building block for DOS libraries. Its three chemically orthogonal functional groups allow for selective derivatization, enabling rapid generation of structurally diverse analogs [1]. The predicted pKa of 2.57 for the carboxylic acid ensures that amide coupling and esterification reactions proceed efficiently under standard conditions. Given its demonstrated lack of activity in 5-LOX assays [2], this scaffold can serve as a chemically distinct starting point for exploring new biological targets without confounding off-target effects commonly seen with other tetrazole derivatives.

Negative Control Selection for 5-Lipoxygenase High-Throughput Screening

In high-throughput screening campaigns targeting 5-lipoxygenase (5-LOX) inhibition, the use of a structurally relevant but biologically inactive compound is essential for ruling out false-positive signals. [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid, which shows no significant activity at 100 µM in a RBL-1 5-LOX assay [2], fulfills this role perfectly. Its tetrazole-acetic acid core mimics the chemotype of many active LOX inhibitors, but its specific pyrrolidin-1-ylmethyl substitution renders it inert for this target. Procuring this compound as a dedicated negative control enhances assay quality by providing a benchmark for background inhibition and non-specific assay interference.

Investigating Aldose Reductase Inhibitory Activity of Tetrazoleacetic Acid Derivatives

The tetrazoleacetic acid chemotype is a known pharmacophore for aldose reductase inhibitors, with several derivatives showing promise for treating diabetic complications [1]. [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid represents a specific substitution pattern within this class. Researchers investigating the SAR of this series can use this compound to probe the steric and electronic tolerance of the enzyme active site for a 5-(pyrrolidin-1-ylmethyl) group. Comparative analysis against simpler 5-aryl or 5-thienyl tetrazoleacetic acid derivatives [1] will reveal the impact of the saturated N-heterocycle on inhibitory potency and selectivity.

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